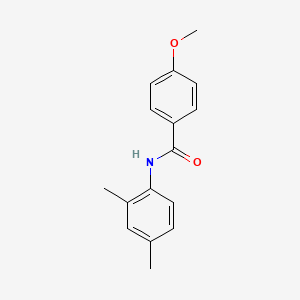

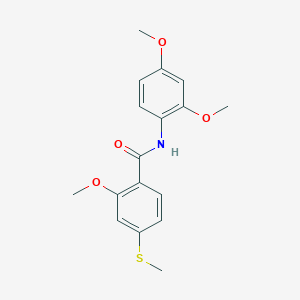

N-(2,4-dimethylphenyl)-4-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, typically involves acylation reactions. These compounds are generally prepared by reacting an amino phenol with an appropriate benzoyl chloride in a suitable solvent like tetrahydrofuran (THF). The synthesized compounds are characterized using techniques like ¹H NMR, ¹³C NMR, and elemental analysis (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using techniques like single-crystal X-ray diffraction. Computational methods, such as density functional theory (DFT) calculations, are also employed to evaluate the influence of intermolecular interactions like dimerization and crystal packing on the molecular geometry. These studies show how crystal packing and dimerization impact bond lengths, angles, and particularly dihedral angles and rotational conformations of aromatic rings (Karabulut et al., 2014).

Mécanisme D'action

Target of Action

It is structurally similar to amitraz , which is known to target the α-adrenergic system and octopamine receptors in the central nervous system . These targets play a crucial role in neurotransmission, affecting various physiological processes.

Mode of Action

Based on its structural similarity to amitraz , it may interact with its targets by acting as an agonist. This interaction could lead to overexcitation, paralysis, and death in insects .

Biochemical Pathways

Amitraz, a structurally similar compound, is known to inhibit the synthesis of monoamine oxidases and prostaglandins . These enzymes play a significant role in various biochemical pathways, including neurotransmission and inflammation.

Result of Action

Based on its structural similarity to amitraz , it may lead to overexcitation, paralysis, and death in insects .

Propriétés

IUPAC Name |

N-(2,4-dimethylphenyl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-11-4-9-15(12(2)10-11)17-16(18)13-5-7-14(19-3)8-6-13/h4-10H,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWMCEWRIRUKSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethylphenyl)-4-methoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5754167.png)

![3-[(4-chlorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5754181.png)

![N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5754195.png)

![N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5754212.png)

![1-methyl-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5754223.png)

![5-{2-cyano-3-[(4-hydroxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B5754269.png)

![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5754277.png)